N-(1,3-benzothiazol-2-yl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide
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Overview
Description
N~1~-(1,3-BENZOTHIAZOL-2-YL)-4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzothiazole ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-BENZOTHIAZOL-2-YL)-4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N~1~-(1,3-BENZOTHIAZOL-2-YL)-4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce an amine derivative .
Scientific Research Applications
N~1~-(1,3-BENZOTHIAZOL-2-YL)-4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(1,3-BENZOTHIAZOL-2-YL)-4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide: Shares a similar core structure but differs in functional groups.
Methyl [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate: Another related compound with different substituents.
Uniqueness
N~1~-(1,3-BENZOTHIAZOL-2-YL)-4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H15N5O3S |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C19H15N5O3S/c1-12-10-17(24(26)27)22-23(12)11-13-6-8-14(9-7-13)18(25)21-19-20-15-4-2-3-5-16(15)28-19/h2-10H,11H2,1H3,(H,20,21,25) |
InChI Key |
LWWSBUNFKPAAOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3)[N+](=O)[O-] |
Origin of Product |
United States |
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